4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole
Overview
Description
4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole is a synthetic organic compound characterized by the presence of chlorine, nitro, and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzyl chloride and 4,5-dichloroimidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF).
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products
Oxidation: Formation of corresponding amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Reduction: Formation of 4,5-dichloro-1-(4-aminobenzyl)-1H-imidazole.
Scientific Research Applications
4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent, particularly against Gram-positive pathogens.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound targets bacterial sortase enzymes, which are essential for the pathogenesis of Gram-positive bacteria.
Pathways Involved: By inhibiting sortase enzymes, the compound disrupts the formation of bacterial biofilms and reduces virulence, making it a potential anti-virulence agent.
Comparison with Similar Compounds
Similar Compounds
4,5-dichloro-1H-pyrrol-2-yl)-[2,4-dihydroxy-3-(4-methyl-pentyl)-phenyl]-methanone: This compound also exhibits anti-staphylococcal activity and inhibits sortase enzymes.
Other Imidazole Derivatives: Compounds with similar imidazole cores but different substituents may exhibit varying degrees of biological activity and chemical reactivity.
Uniqueness
4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit sortase enzymes and reduce bacterial virulence sets it apart from other similar compounds.
Properties
IUPAC Name |
4,5-dichloro-1-[(4-nitrophenyl)methyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-9-10(12)14(6-13-9)5-7-1-3-8(4-2-7)15(16)17/h1-4,6H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJVTJMWOGPCCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=C2Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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